N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanamide
Description
The compound of interest belongs to a class of compounds known for their complex molecular structures, involving benzodioxin and quinazolinyl moieties. Such compounds are often explored for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of similar complex molecules typically involves multi-step synthetic pathways, often starting from readily available substrates. For instance, studies have shown innovative routes for synthesizing quinazolinone derivatives, utilizing key intermediates and catalytic processes for ring closure and functional group transformations (Tochowicz et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is usually elucidated using advanced spectroscopic techniques, including NMR, IR, and X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions (Costa et al., 2004).
Chemical Reactions and Properties
Compounds with benzodioxin and quinazolinyl groups participate in various chemical reactions, including cyclization, alkylation, and carbonylation, influenced by their functional groups' reactivity. These reactions are pivotal for modifying the compound's chemical structure and properties (Chern et al., 1988).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-12(2)18(24-20(26)14-5-3-4-6-15(14)23-21(24)27)19(25)22-13-7-8-16-17(11-13)29-10-9-28-16/h3-8,11-12,18H,9-10H2,1-2H3,(H,22,25)(H,23,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCAJCJABKRTGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC2=C(C=C1)OCCO2)N3C(=O)C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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